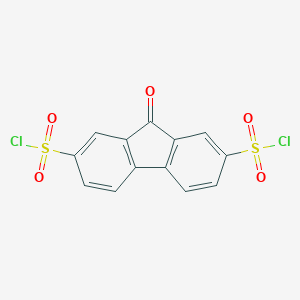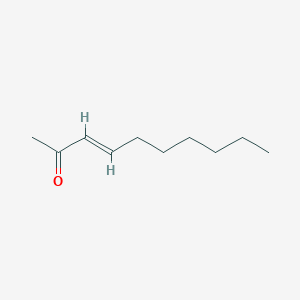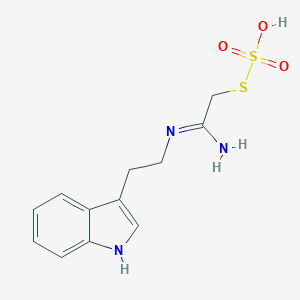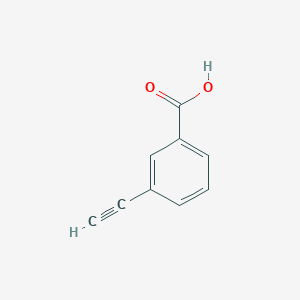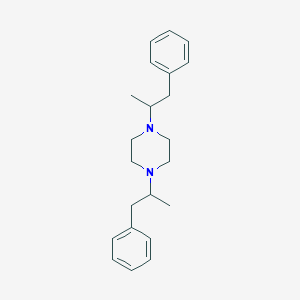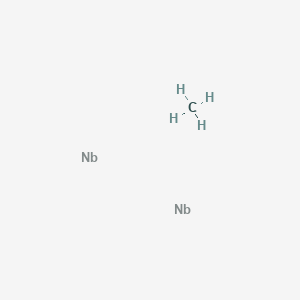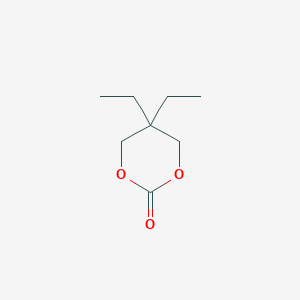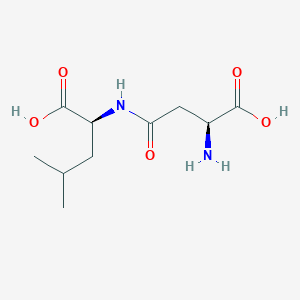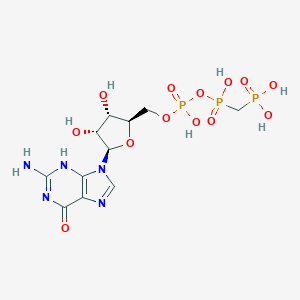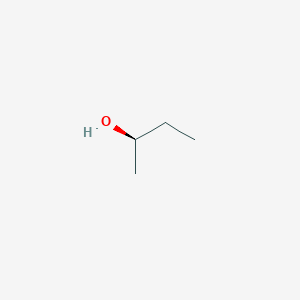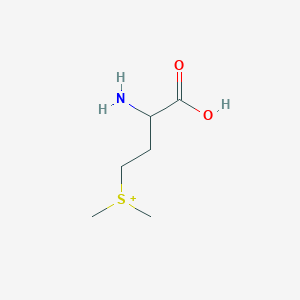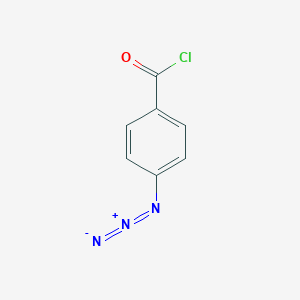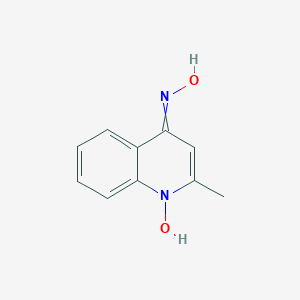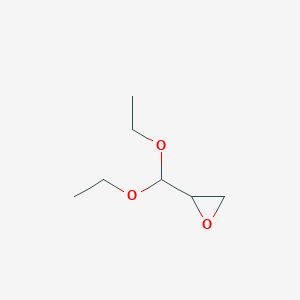
2-(Diethoxymethyl)oxirane
Descripción general
Descripción
2-(Diethoxymethyl)oxirane is a chemical compound that is of interest in various fields of chemistry due to its unique structural and chemical properties. It is a type of oxirane, which is an epoxide with an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure.
Synthesis Analysis
The synthesis of 2-(Diethoxymethyl)oxirane involves the nucleophilic substitution reaction of epichlorohydrin with other chemical compounds. For example, Li Zhan-xiong (2012) detailed the synthesis of a similar compound, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, using epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol (Li Zhan-xiong, 2012).
Molecular Structure Analysis
Oxiranes like 2-(Diethoxymethyl)oxirane have a three-membered ring structure, which is characterized by angle strain due to the unusual angle between the atoms in the ring. This strain contributes to the reactivity of oxiranes.
Chemical Reactions and Properties
Oxiranes are known for undergoing various chemical reactions, primarily due to the strained ring structure. For example, Merlani et al. (2015) described the polymerization of a disubstituted oxirane leading to a polymer with a stiff conformation, which indicates the reactivity of oxirane structures in forming polymers (Merlani et al., 2015).
Aplicaciones Científicas De Investigación
-
Clathrate Hydrate Formation
- Scientific Field : Chemistry
- Application Summary : Oxirane compounds with a four-carbon backbone, including 2-(Diethoxymethyl)oxirane, have been studied for their effects on clathrate hydrate formation . Clathrate hydrates are host-guest inclusion compounds comprising hydrogen-bonded host frameworks and guest molecules .
- Methods and Procedures : The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
- Results : The experimental results revealed that certain oxirane compounds act as sII/sH hydrate formers and thermodynamic promoters, whereas others have opposite roles . These results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .
-
Ring Expansion Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Oxiranes, including 2-(Diethoxymethyl)oxirane, are versatile starting materials for a wide variety of ring opening and ring-expansion reactions .
- Methods and Procedures : The discussion of these reactions is broken into five thematic sections representing insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies .
- Results : A concise graphical summary has been created for every new contribution to this area, highlighting reagents, reaction conditions, scope, mechanistic proposals, and asymmetry where applicable .
-
Synthesis of Epoxides
- Scientific Field : Organic Chemistry
- Application Summary : Oxiranes, including 2-(Diethoxymethyl)oxirane, are three-membered ring structures in which one of the vertices is an oxygen and the other two are carbons . The most important and simplest epoxide is ethylene oxide which is prepared on an industrial scale by catalytic oxidation of ethylene by air .
- Methods and Procedures : The synthesis of epoxides involves the catalytic oxidation of ethylene by air .
- Results : The result of this process is the production of ethylene oxide, which is the most important and simplest epoxide .
-
Enhancing Kinetics and Improving Physical Properties
- Scientific Field : Chemical & Biochemical Engineering
- Application Summary : The use of oxetanes in conjunction with epoxides (also known as oxiranes) has the potential to decrease chain transfer during polymerization and enhance physical properties .
- Methods and Procedures : This research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films, while reducing illumination time and exploiting dark cure in these systems .
- Results : Increasing oxetane concentrations improved epoxide conversion and drastically lowered Tg of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .
-
Cationic Photopolymerization
- Scientific Field : Polymer Chemistry
- Application Summary : The use of oxetanes in conjunction with epoxides (also known as oxiranes) has the potential to decrease chain transfer during polymerization and enhance physical properties . This is particularly useful in cationic photopolymerization, which offers unique advantages for many applications .
- Methods and Procedures : This research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films, while reducing illumination time and exploiting dark cure in these systems .
- Results : Increasing oxetane concentrations improved epoxide conversion and drastically lowered Tg of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .
-
Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Application Summary : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods and Procedures : This review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 .
- Results : These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
Direcciones Futuras
While specific future directions for 2-(Diethoxymethyl)oxirane were not found, oxiranes in general are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow for the creation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Propiedades
IUPAC Name |
2-(diethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQQWSQARNQPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404998 | |
| Record name | 2-(diethoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)oxirane | |
CAS RN |
13269-77-7 | |
| Record name | 2-(diethoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycidaldehyde diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



